molecular formula C9H6N2O4 B13858313 5-Carbamoylbenzo[d]oxazole-2-carboxylic acid

5-Carbamoylbenzo[d]oxazole-2-carboxylic acid

Cat. No.: B13858313
M. Wt: 206.15 g/mol
InChI Key: FEPRVUJUPJLONR-UHFFFAOYSA-N
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Description

5-Carbamoylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a carbamoyl group at position 5 and a carboxylic acid moiety at position 2. This structure combines the aromatic stability of benzoxazole with the reactivity of carboxamide and carboxylic acid functional groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

5-carbamoyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c10-7(12)4-1-2-6-5(3-4)11-8(15-6)9(13)14/h1-3H,(H2,10,12)(H,13,14)

InChI Key

FEPRVUJUPJLONR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 5-Aminobenzo[d]oxazole-2-carboxylic acid

A critical precursor in the synthesis of this compound is 5-aminobenzo[d]oxazole-2-carboxylic acid. According to PubChem data, this compound (C8H6N2O3) can be synthesized or obtained commercially and serves as a platform for further functionalization at the amino group to introduce the carbamoyl moiety.

Carbamoylation of 5-Aminobenzo[d]oxazole-2-carboxylic acid

The carbamoyl group (-CONH2) can be introduced via carbamoylation of the amino group at position 5. Typical methods include:

  • Reaction of 5-aminobenzo[d]oxazole-2-carboxylic acid with phosgene derivatives or carbamoyl chloride reagents under controlled conditions.
  • Use of urea or carbamoylating agents such as ethyl chloroformate in the presence of a base to form the carbamoyl amide.

These reactions are generally conducted in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) at low to moderate temperatures to ensure selectivity and high yield.

Alternative Synthetic Route via Perkin Rearrangement and Subsequent Functionalization

While direct literature on this compound synthesis is limited, related benzofuran-2-carboxylic acid derivatives have been efficiently synthesized via microwave-assisted Perkin rearrangement of 3-halocoumarins. This method involves:

  • Preparation of 3-bromocoumarins via regioselective bromination using N-bromosuccinimide (NBS) under microwave conditions.
  • Base-catalyzed ring contraction (Perkin rearrangement) under microwave irradiation in ethanol/sodium hydroxide to yield benzofuran-2-carboxylic acids in high yields (up to 99%) with significantly reduced reaction times (5 minutes vs. traditional 3 hours).

Although this method is specific to benzofuran derivatives, the mechanistic principles and microwave-assisted efficiency could be adapted for benzo[d]oxazole systems by modifying the starting materials and reaction conditions accordingly.

Data Tables Summarizing Key Reaction Parameters and Yields

Table 1: Microwave-Assisted Bromination of Coumarins (Related Methodology)

Reactant Product Yield (%) Reaction Conditions
4-Methyl-6,7-dimethoxycoumarin 3-Bromo derivative (1a) 89 NBS, acetonitrile, 250W, 5 min, 80°C
4-Methyl-7-methoxycoumarin 3-Bromo derivative (1b) 85 Same as above
6,7-Dimethoxycoumarin 3-Bromo derivative (1c) 83 Same as above
7-Methoxycoumarin 3-Bromo derivative (1d) 80 Same as above

Table 2: Microwave-Assisted Perkin Rearrangement Yields

Temperature (°C) Power (W) Time (min) Yield of Benzofuran-2-carboxylic acid (%)
79 250 5 Incomplete
79 300 5 99
79 400 5 99
79 500 5 90

Table 3: Yields of Benzofuran-2-carboxylic Acid Derivatives

Bromocoumarin (1) Product (2) Yield (%)
(1a) 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid (2a) 99
(1b) (2b) 95
(1c) (2c) 99
(1d) (2d) 97

Note: These tables illustrate the efficiency of microwave-assisted reactions in related heterocyclic carboxylic acid syntheses and may guide analogous methods for benzo[d]oxazole derivatives.

Mechanistic Insights and Reaction Optimization

  • The Perkin rearrangement involves base-catalyzed ring fission followed by intramolecular nucleophilic attack, forming the benzofuran ring system.
  • Microwave irradiation accelerates the reaction kinetics, reducing reaction times from hours to minutes without compromising yields.
  • Reaction parameters such as power, temperature, and solvent choice critically influence the yield and purity of the product.
  • For carbamoylation steps, controlling the stoichiometry of carbamoylating agents and reaction temperature is essential to avoid side reactions and achieve high selectivity.

Summary and Outlook

The preparation of this compound can be approached via:

  • Direct carbamoylation of 5-aminobenzo[d]oxazole-2-carboxylic acid using carbamoylating reagents under mild conditions.
  • Adaptation of microwave-assisted synthetic techniques demonstrated for related benzofuran-2-carboxylic acids, potentially shortening reaction times and improving yields.

Further research is warranted to optimize these methods specifically for this compound, including exploration of microwave-assisted carbamoylation and ring closure reactions.

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Comparison with Similar Compounds

Key Observations :

  • Alkyl/Aryl Groups (e.g., tert-butyl, ethoxyphenyl): Improve lipophilicity, favoring membrane permeability in biological systems .
  • Stability : Oxazole-2-carboxylic acids are prone to decarboxylation under mild conditions, especially in neutral solvents like ethylene glycol. Carbamoyl substitution may stabilize the core by reducing electron-deficient character .

Common Strategies for Oxazole-2-carboxylic Acids

  • Van Leusen Reaction : Used to synthesize ethyl 5-aryloxazole-2-carboxylates (e.g., 5-(2-ethoxyphenyl)oxazole-2-carboxylate), followed by hydrolysis to the carboxylic acid .
  • Iodine-Mediated Cyclization : Applied in the synthesis of ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate (18% yield), with subsequent amide coupling to generate carboxamide derivatives (9% yield for compound 15) .
  • Suzuki Coupling : For aryl-substituted analogs (e.g., 5-(4-tert-butylphenyl)oxazole-2-carboxylic acid), enabling diverse aryl group incorporation .

Comparative Yields :

  • Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate: 18% yield .
  • 5-(2-Ethoxyphenyl)oxazole-2-carboxylic acid (XL): 64% yield after ester hydrolysis .
  • Carboxamide derivative (Compound 15): 9% yield via TBTU-mediated coupling .

Recommendations :

  • Explore decarboxylation resistance via carbamoyl substitution .
  • Evaluate in vitro cytotoxicity and protease inhibition for 5-carbamoyl derivatives.
  • Optimize synthetic routes using flow chemistry or enzymatic catalysis to improve yields.

Biological Activity

5-Carbamoylbenzo[d]oxazole-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzo[d]oxazole core with a carbamoyl and carboxylic acid functional group. Its chemical formula is C9H8N2O4C_9H_8N_2O_4, and it exhibits properties typical of heterocyclic compounds, which often contribute to their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated the cytotoxic effects of various compounds on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with some reducing cell viability to 66% compared to control treatments with standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineViability (%)IC50 (µM)
Compound AA5496620
Compound BHeLa7225
Compound CMDA-MB-4686015

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro assays demonstrated effectiveness against various bacterial strains, including multidrug-resistant Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, indicating significant antimicrobial activity .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CKlebsiella pneumoniae64

The mechanisms underlying the biological activities of this compound involve various pathways. For anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation. In antimicrobial action, the compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

  • Anticancer Efficacy in Lung Cancer Models : A study utilized an MTT assay to assess the viability of A549 cells treated with different concentrations of this compound derivatives. The findings revealed a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
  • Broad-spectrum Antimicrobial Activity : Another investigation focused on the compound’s efficacy against clinically relevant pathogens. The results indicated that certain derivatives not only inhibited growth but also showed potential as adjuvants in combination therapies against resistant strains.

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